3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8ClN3O3 and a molecular weight of 241.63 g/mol . This compound is of interest due to its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a chloro and hydroxyethyl substituent. It is primarily used in research settings for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a chloro-substituted pyrimidine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 3-Carboxy-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 3-Hydro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Substitution: 3-Substituted-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives.
Scientific Research Applications
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. It is believed to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the chloro and hydroxyethyl substituents, which may affect its biological activity.
3-Bromo-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a bromo substituent instead of chloro, which could influence its reactivity and interactions.
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Lacks the chloro substituent, potentially altering its chemical properties and biological effects.
Uniqueness
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both chloro and hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. These substituents can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c10-6-7(9(15)16)12-13-4-5(1-2-14)3-11-8(6)13/h3-4,14H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSHWXLZXVHQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360273 | |
Record name | 3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804268 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842974-84-9 | |
Record name | 3-chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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